N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-9-7-15(10(2)6-13(9)20-5)22(18,19)16-8-14-11(3)17-12(4)21-14/h6-7,16H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKXHGBGHXDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=C(N=C(S2)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2,4-dimethylthiazole.
Alkylation: The 2,4-dimethylthiazole is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 5-position of the thiazole ring.
Sulfonamide Formation: The alkylated thiazole is then reacted with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents such as bromine or chlorine, Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. It has been investigated as a lead compound for the development of new therapeutic agents.
Biology: It is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Industry: The compound is used as an intermediate in the synthesis of other biologically active molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the thiazole and benzene rings, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and sulfonamide groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
